molecular formula C12H12O3 B8169066 Methyl 2-ethoxy-5-ethynylbenzoate

Methyl 2-ethoxy-5-ethynylbenzoate

Cat. No.: B8169066
M. Wt: 204.22 g/mol
InChI Key: IWBWNXXDIGZQCY-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-5-ethynylbenzoate is an organic compound with the molecular formula C12H12O3 It is a derivative of benzoic acid, featuring an ethoxy group at the 2-position and an ethynyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-5-ethynylbenzoate typically involves the esterification of 2-ethoxy-5-ethynylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-5-ethynylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major products include 2-ethoxy-5-ethynylbenzoic acid or 2-ethoxy-5-ethynylbenzaldehyde.

    Reduction: The major product is Methyl 2-ethoxy-5-ethylbenzoate.

    Substitution: The major products depend on the substituent introduced, such as Methyl 2-ethoxy-5-chlorobenzoate or Methyl 2-ethoxy-5-aminobenzoate.

Scientific Research Applications

Methyl 2-ethoxy-5-ethynylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-5-ethynylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The ethynyl group can participate in covalent bonding with target molecules, while the ethoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Methyl 2-ethoxy-5-ethynylbenzoate can be compared with other similar compounds, such as:

    Methyl 2-hydroxy-5-ethynylbenzoate: This compound has a hydroxyl group instead of an ethoxy group, which can affect its reactivity and solubility.

    Methyl 2-ethoxy-5-ethylbenzoate: This compound has an ethyl group instead of an ethynyl group, which can influence its chemical stability and reactivity.

    Methyl 2-ethoxy-5-chlorobenzoate: This compound has a chlorine atom instead of an ethynyl group, which can alter its electronic properties and reactivity.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

methyl 2-ethoxy-5-ethynylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-4-9-6-7-11(15-5-2)10(8-9)12(13)14-3/h1,6-8H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBWNXXDIGZQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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